molecular formula C12H16N2O2 B3872451 N'-butyryl-3-methylbenzohydrazide

N'-butyryl-3-methylbenzohydrazide

Cat. No. B3872451
M. Wt: 220.27 g/mol
InChI Key: UNDYKICNQNBKFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-butyryl-3-methylbenzohydrazide (BMH) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BMH is a derivative of benzohydrazide and is commonly used as a reagent for the detection of carbonyl compounds. In

Scientific Research Applications

N'-butyryl-3-methylbenzohydrazide has found several applications in scientific research. It is commonly used as a reagent for the detection of carbonyl compounds in various samples. This compound reacts with carbonyl compounds to form a yellow-colored product, which can be easily detected by UV-Vis spectroscopy. This reaction has been used for the quantification of carbonyl compounds in biological samples such as plasma and urine.
This compound has also been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. This compound reacts with ROS to form a fluorescent product, which can be visualized under a fluorescence microscope. This method has been used to study the role of ROS in various biological processes such as aging, cancer, and neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N'-butyryl-3-methylbenzohydrazide is not well understood. However, it is believed that this compound reacts with carbonyl compounds and ROS through nucleophilic addition reactions. The resulting products can then be detected by various spectroscopic and imaging techniques.
Biochemical and Physiological Effects:
This compound is not known to have any significant biochemical or physiological effects. However, it is important to note that this compound is a reactive compound and should be handled with care.

Advantages and Limitations for Lab Experiments

One of the main advantages of N'-butyryl-3-methylbenzohydrazide is its high sensitivity for the detection of carbonyl compounds and ROS. This compound is also relatively easy to synthesize and is commercially available. However, one limitation of this compound is its reactivity, which can lead to false-positive results if not handled properly. This compound also has a relatively short half-life, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of N'-butyryl-3-methylbenzohydrazide in scientific research. One area of interest is the development of new fluorescent probes based on this compound for the detection of other reactive species such as nitrogen species and sulfur species. Another area of interest is the use of this compound for the detection of carbonyl compounds and ROS in vivo. This would require the development of new imaging techniques that can detect this compound in living organisms.
In conclusion, this compound is a chemical compound that has found several applications in scientific research. Its high sensitivity for the detection of carbonyl compounds and ROS makes it a valuable reagent for various experiments. However, its reactivity and short half-life should be taken into consideration when using it in lab experiments. There are several future directions for the use of this compound in scientific research, which could lead to the development of new imaging techniques and fluorescent probes for the detection of other reactive species.

properties

IUPAC Name

N'-butanoyl-3-methylbenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-3-5-11(15)13-14-12(16)10-7-4-6-9(2)8-10/h4,6-8H,3,5H2,1-2H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNDYKICNQNBKFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NNC(=O)C1=CC=CC(=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.